Famprofazone-d3 CAS number and physical properties
Famprofazone-d3 CAS number and physical properties
Stable Isotope Labeled Internal Standard for Forensic & Clinical Bioanalysis
Executive Summary
Famprofazone-d3 is the stable deuterium-labeled isotope of Famprofazone, a pyrazolone-derivative non-steroidal anti-inflammatory drug (NSAID). It serves as a critical Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS and GC-MS). Its primary application lies in forensic toxicology and anti-doping analysis, where it is used to differentiate legitimate pharmaceutical intake of Famprofazone from illicit Methamphetamine abuse. Because Famprofazone metabolizes into Methamphetamine and Amphetamine in vivo, the precise quantification of the parent compound using Famprofazone-d3 is the only definitive method to validate the "medicinal defense" in positive drug tests.
Chemical Identity & Physical Properties
Famprofazone-d3 is chemically modified to contain three deuterium atoms (
Table 1: Physicochemical Specifications
| Property | Data |
| Chemical Name | Famprofazone-d3 |
| CAS Number | 1346601-05-5 |
| Unlabeled Parent CAS | 22881-35-2 |
| Molecular Formula | |
| Molecular Weight | 380.54 g/mol (Parent: 377.52 g/mol ) |
| Exact Mass | ~380.266 Da |
| Appearance | White to Off-White Solid / Powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Chloroform |
| Purity (Isotopic) | Typically |
| Storage Condition | -20°C, Hygroscopic, Light Sensitive |
| SMILES (Parent) | CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 |
Note on CAS: The CAS number 1346601-05-5 is specific to the deuterated form. Researchers must verify the Certificate of Analysis (CoA) for the specific position of the deuterium label (e.g., N-methyl-d3 vs. isopropyl-d3), as this affects fragmentation patterns in MS/MS.
Applications in Bioanalysis & Forensics[2][3][4]
The "Gewodin" Defense Mechanism
Famprofazone is a component of the analgesic medication Gewodin. Upon ingestion, it undergoes metabolic N-dealkylation to produce Methamphetamine and Amphetamine . This metabolic conversion creates a significant challenge in workplace drug testing and anti-doping control, as a user may test positive for illicit stimulants.
The Role of Famprofazone-d3: To prove the origin of the methamphetamine is pharmaceutical (Famprofazone) rather than illicit, the laboratory must detect the parent compound (Famprofazone) in the urine or blood. Famprofazone-d3 is added to the sample as an Internal Standard to normalize extraction efficiency and matrix effects, ensuring accurate quantification of the parent drug.
Analytical Methodology (LC-MS/MS)
The following workflow describes the standard protocol for quantifying Famprofazone using the d3-standard.
Protocol: Isotope Dilution Mass Spectrometry
-
Sample Preparation:
-
Aliquot 200
L of urine/plasma. -
Spike: Add 20
L of Famprofazone-d3 working solution (e.g., 1 g/mL in Methanol). -
Extraction: Perform Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) or Solid Phase Extraction (SPE) with mixed-mode cation exchange cartridges.
-
Dry & Reconstitute: Evaporate solvent under
and reconstitute in Mobile Phase A/B (50:50).
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7
m). -
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
-
MS/MS Detection (MRM Mode):
-
Analyte (Famprofazone): Monitor transition
(Quantifier) and (Qualifier). -
Internal Standard (Famprofazone-d3): Monitor transition
(or corresponding shifted fragment).
-
Metabolic Pathway & Mechanistic Logic
Understanding the metabolism is vital for interpreting why Famprofazone-d3 is distinct from Methamphetamine-d5. Famprofazone acts as a "masked" precursor.
Figure 1: Metabolic degradation of Famprofazone yielding Methamphetamine. Famprofazone-d3 tracks the blue parent node, distinguishing it from direct Methamphetamine intake.
Handling, Stability & Safety
Storage Protocols
-
Temperature: Store neat standard at -20°C or lower.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation.
-
Solution Stability: Stock solutions in methanol are generally stable for 12 months at -20°C. Working solutions should be prepared fresh weekly.
Solubility & Reconstitution
Famprofazone-d3 is lipophilic.[1]
-
Preferred Solvent: Methanol or Acetonitrile.
-
Water Solubility: Poor. Do not attempt to dissolve directly in 100% aqueous buffers; dissolve in organic solvent first, then dilute.
Safety Hazards
-
Toxicity: Treat as a potent bioactive compound (NSAID/Stimulant precursor).
-
Handling: Use in a fume hood with nitrile gloves.
-
Regulatory: While Famprofazone itself is not a Schedule I drug in all jurisdictions, its metabolites are controlled substances. Documentation of "Reference Standard Use" is required for compliance.
References
-
LGC Standards . (n.d.). Famprofazone-D3 Product Data Sheet. Retrieved from
-
Toronto Research Chemicals . (n.d.).[2] Famprofazone-d3 (CAS 1346601-05-5).[3][4][5][6] Retrieved from
- Cody, J. T. (2002). "Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results." Journal of Occupational and Environmental Medicine, 44(5), 435-450.
- Oh, E. S., et al. (1992). "Plasma and urinary concentrations of methamphetamine after oral administration of famprofazone to man." Xenobiotica, 22(3), 377-384.
-
Chan, K. H., et al. (2010). "Famprofazone use can be misinterpreted as methamphetamine abuse."[7] Journal of Analytical Toxicology, 34(6), 347-353.
Sources
- 1. institucional.ufrrj.br [institucional.ufrrj.br]
- 2. biomall.in [biomall.in]
- 3. Famprofazone-d3 (CAS No. 1346601-05-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Famprofazone-D₃ | TRC-F102352-25MG | LGC Standards [lgcstandards.com]
- 6. CAS#:1870486-45-5 | 4-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol | Chemsrc [chemsrc.com]
- 7. academic.oup.com [academic.oup.com]
